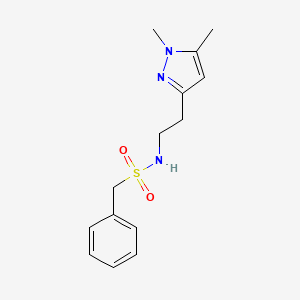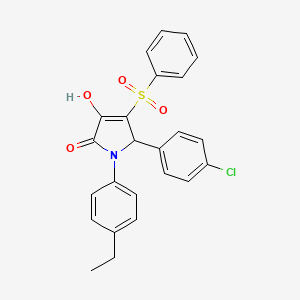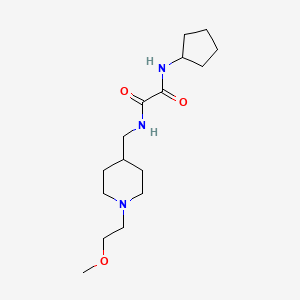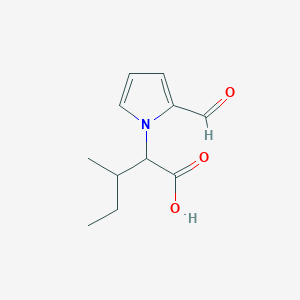![molecular formula C23H15FN4O2 B2598520 2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291862-78-6](/img/structure/B2598520.png)
2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15FN4O2 and its molecular weight is 398.397. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of phthalazinone, including those related to the specified chemical structure, to explore their antimicrobial potential. These compounds have been characterized and tested against various bacterial and fungal strains, showing promising antimicrobial properties. For instance, El-hashash et al. (2012) synthesized new derivatives and identified their antimicrobial activity through extensive testing (El-hashash, El-Kady, Taha, & El-Shamy, 2012). Similarly, Sridhara et al. (2010) designed and synthesized new 2-substituted derivatives, which exhibited antimicrobial activity against various bacteria and fungi strains (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).
Anticancer Activity
Research has also focused on the anticancer potential of phthalazinone derivatives. Li et al. (2006) designed and synthesized novel derivatives, showing higher in vitro activity against cancer cell lines compared to a cisplatin control (Li, Zhao, Yuan, Xu, & Gong, 2006). This highlights the potential of such compounds in cancer treatment research.
Synthesis and Physicochemical Properties
The synthesis and investigation of the physicochemical properties of these compounds have been a significant area of study. Jin and Zhu (2018) synthesized and characterized sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties, demonstrating excellent film-forming properties and thermal stability, which could have implications in materials science and engineering (Jin & Zhu, 2018).
Novel Syntheses and Biological Evaluations
Further studies have extended the synthesis and biological evaluation of phthalazinone derivatives, with many compounds exhibiting significant antimicrobial activities. For example, innovative one-pot synthesis methods have been developed to create 1,3,4-oxadiazole derivatives, which were then evaluated for their antimicrobial activities, showcasing potent to weak activity against tested microorganisms (Behalo, 2016).
properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O2/c1-14-6-2-3-7-17(14)21-25-22(30-27-21)20-18-8-4-5-9-19(18)23(29)28(26-20)16-12-10-15(24)11-13-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCMSMUVSPCPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2598441.png)
![4-fluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)benzenecarboxamide](/img/structure/B2598443.png)
![2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2598444.png)
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2598446.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2598448.png)
![N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide](/img/structure/B2598451.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide](/img/structure/B2598455.png)

![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2598459.png)
